molecular formula C5H13N2O6P B074648 L-Serine-phosphoethanolamine CAS No. 1186-34-1

L-Serine-phosphoethanolamine

Cat. No.: B074648
CAS No.: 1186-34-1
M. Wt: 228.14 g/mol
InChI Key: UQDJGEHQDNVPGU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-phosphoethanolamine is a compound with the molecular formula C5H13N2O6P. It is the L-enantiomer of serine phosphoethanolamine and plays a significant role in various biochemical processes. This compound is involved in the synthesis of phospholipids, which are essential components of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serine-phosphoethanolamine can be synthesized through enzymatic reactions. One common method involves the enzyme serine-phosphoethanolamine synthase, which catalyzes the reaction between CDP-ethanolamine and L-serine to produce CMP and this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Serine-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of phosphoserine derivatives, while reduction can produce amino alcohols .

Scientific Research Applications

L-Serine-phosphoethanolamine has a wide range of scientific research applications:

Mechanism of Action

L-Serine-phosphoethanolamine exerts its effects through several molecular targets and pathways. It is involved in the synthesis of phospholipids, which are essential for cell membrane integrity and function. The compound acts as a precursor for the formation of sphingolipids and glycerophospholipids, which are crucial for neural differentiation and survival . Additionally, this compound regulates the release of cytokines in the brain, promoting neuroprotection and anti-inflammatory effects .

Properties

CAS No.

1186-34-1

Molecular Formula

C5H13N2O6P

Molecular Weight

228.14 g/mol

IUPAC Name

(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid

InChI

InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

UQDJGEHQDNVPGU-BYPYZUCNSA-N

Isomeric SMILES

C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+]

SMILES

C(COP(=O)(O)OCC(C(=O)O)N)N

Canonical SMILES

C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+]

melting_point

142-143°C

physical_description

Solid

Synonyms

serine ethanolamine phosphate
serine ethanolamine phosphate, (D)-isomer
serine ethanolamine phosphodieste

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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